(E)-Methyl 2-amino-5-(2-(cyanoimino)-1-(6-(2-cyanopropan-2-yl)pyridin-3-yl)-3-methyl-2,3-dihydro-1H-imidazo[4,5-c]quinolin-8-yl)nicotinate
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Overview
Description
(E)-Methyl 2-amino-5-(2-(cyanoimino)-1-(6-(2-cyanopropan-2-yl)pyridin-3-yl)-3-methyl-2,3-dihydro-1H-imidazo[4,5-c]quinolin-8-yl)nicotinate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 2-amino-5-(2-(cyanoimino)-1-(6-(2-cyanopropan-2-yl)pyridin-3-yl)-3-methyl-2,3-dihydro-1H-imidazo[4,5-c]quinolin-8-yl)nicotinate involves several steps, starting with the preparation of the core imidazo[4,5-c]quinoline structure This is typically achieved through a series of cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, scaling up the production process would require careful control of reaction parameters to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl 2-amino-5-(2-(cyanoimino)-1-(6-(2-cyanopropan-2-yl)pyridin-3-yl)-3-methyl-2,3-dihydro-1H-imidazo[4,5-c]quinolin-8-yl)nicotinate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new derivatives.
Reduction: Reduction reactions can alter the cyanoimino group, affecting the compound’s reactivity and properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield new quinoline derivatives, while reduction could produce amine-substituted compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may interact with biological targets, making it useful for studying biochemical pathways.
Medicine: The compound’s potential therapeutic properties could be explored for drug development.
Industry: It may serve as a precursor for manufacturing specialized materials or chemicals.
Mechanism of Action
The mechanism of action of (E)-Methyl 2-amino-5-(2-(cyanoimino)-1-(6-(2-cyanopropan-2-yl)pyridin-3-yl)-3-methyl-2,3-dihydro-1H-imidazo[4,5-c]quinolin-8-yl)nicotinate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would require further research to elucidate.
Properties
Molecular Formula |
C28H23N9O2 |
---|---|
Molecular Weight |
517.5 g/mol |
IUPAC Name |
methyl 2-amino-5-[2-cyanoimino-1-[6-(2-cyanopropan-2-yl)pyridin-3-yl]-3-methylimidazo[4,5-c]quinolin-8-yl]pyridine-3-carboxylate |
InChI |
InChI=1S/C28H23N9O2/c1-28(2,14-29)23-8-6-18(12-33-23)37-24-19-9-16(17-10-20(26(38)39-4)25(31)34-11-17)5-7-21(19)32-13-22(24)36(3)27(37)35-15-30/h5-13H,1-4H3,(H2,31,34) |
InChI Key |
XMDRXTRURBTLOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1=NC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3N(C2=NC#N)C)C5=CC(=C(N=C5)N)C(=O)OC |
Origin of Product |
United States |
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